molecular formula C10H18N2S B13611350 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine

2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine

Cat. No.: B13611350
M. Wt: 198.33 g/mol
InChI Key: UVNDPWANZBERFN-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the reaction of 2-bromo-2-methylpropane with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-[2-(pyrazin-2-yl)propan-1-amine: Similar structure but with a pyrazine ring instead of a thiazole ring.

    2-Methyl-2-[2-(4-methoxyphenyl)propan-1-amine: Contains a methoxyphenyl group instead of a thiazole ring.

    2-Methyl-2-[2-(2,4-dichlorophenyl)propan-1-amine: Contains a dichlorophenyl group instead of a thiazole ring.

Uniqueness

The presence of the thiazole ring in 2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine imparts unique chemical and biological properties. The sulfur and nitrogen atoms in the thiazole ring can participate in various interactions, making the compound a versatile building block for the synthesis of complex molecules. Additionally, the thiazole ring can enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

2-methyl-2-(2-propan-2-yl-1,3-thiazol-4-yl)propan-1-amine

InChI

InChI=1S/C10H18N2S/c1-7(2)9-12-8(5-13-9)10(3,4)6-11/h5,7H,6,11H2,1-4H3

InChI Key

UVNDPWANZBERFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(C)(C)CN

Origin of Product

United States

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